molecular formula C13H22N2O2 B13722461 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline

4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline

Cat. No.: B13722461
M. Wt: 238.33 g/mol
InChI Key: FIDBAYRGTZUZIB-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline is an organic compound with a complex structure that includes an aniline group substituted with a dimethylaminoethoxy and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with 2-(dimethylamino)ethanol under specific conditions to form the corresponding ether. This intermediate is then reduced to the aniline derivative using a reducing agent such as hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the ether oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically the corresponding nitro or hydroxyl derivatives.

    Reduction: The primary product is the fully reduced aniline derivative.

    Substitution: Substituted aniline derivatives with various alkyl or aryl groups.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 4-[2-(Dimethylamino)ethoxy]benzonitrile
  • 4-[2-(Dimethylamino)ethoxy]benzylamine

Uniqueness

4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-propoxyaniline

InChI

InChI=1S/C13H22N2O2/c1-4-8-17-13-10-11(5-6-12(13)14)16-9-7-15(2)3/h5-6,10H,4,7-9,14H2,1-3H3

InChI Key

FIDBAYRGTZUZIB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OCCN(C)C)N

Origin of Product

United States

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